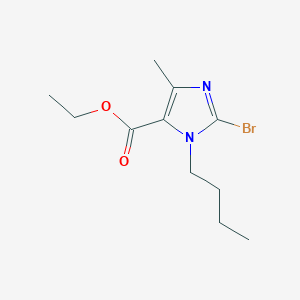
(R)-(1-(Pyrimidin-2-yl)pyrrolidin-2-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-(1-(Pirimidin-2-il)pirrolidin-2-il)metanamina es un compuesto químico con la fórmula molecular C9H14N4. Es un derivado de pirrolidina con un anillo de pirimidina unido a la estructura de pirrolidina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (R)-(1-(Pirimidin-2-il)pirrolidin-2-il)metanamina típicamente implica la reacción de derivados de pirimidina con intermediarios de pirrolidina. Un método común implica el uso de un pirimidina-2-carbaldehído y (R)-2-pirrolidinametanaamina bajo condiciones de reacción específicas, como temperatura y pH controlados. La reacción a menudo es catalizada por una base como hidróxido de sodio o carbonato de potasio.
Métodos de producción industrial
En entornos industriales, la producción de (R)-(1-(Pirimidin-2-il)pirrolidin-2-il)metanamina puede involucrar síntesis a gran escala utilizando reactores automatizados. El proceso incluye el control preciso de los parámetros de reacción para garantizar un alto rendimiento y pureza. El compuesto se purifica luego utilizando técnicas como cristalización o cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
(R)-(1-(Pirimidin-2-il)pirrolidin-2-il)metanamina sufre varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como peróxido de hidrógeno o permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde el anillo de pirimidina puede ser sustituido por diferentes grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio; normalmente se lleva a cabo en solventes acuosos u orgánicos.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio; las reacciones generalmente se realizan en condiciones anhidras.
Sustitución: Varios nucleófilos como haluros, aminas o tioles; las reacciones a menudo requieren catalizadores o condiciones de pH específicas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos de pirimidina N, mientras que la reducción puede producir derivados de pirrolidina con grupos funcionales alterados.
Aplicaciones Científicas De Investigación
(R)-(1-(Pirimidin-2-il)pirrolidin-2-il)metanamina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Investigado por su posible papel en las vías biológicas y las interacciones con biomoléculas.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluido su uso en el desarrollo de fármacos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de (R)-(1-(Pirimidin-2-il)pirrolidin-2-il)metanamina implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad e influyendo en varias vías bioquímicas. Los objetivos y vías moleculares exactos dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
(S)-(1-(Pirimidin-2-il)pirrolidin-2-il)metanamina: El enantiómero del compuesto con diferente estereoquímica.
2-(Pirimidin-2-il)pirrolidina: Un compuesto similar que carece del grupo metanamina.
Derivados de pirimidina: Varios compuestos con la estructura del anillo de pirimidina pero diferentes sustituyentes.
Unicidad
(R)-(1-(Pirimidin-2-il)pirrolidin-2-il)metanamina es única debido a su estereoquímica específica y la presencia de ambos anillos de pirimidina y pirrolidina.
Propiedades
Fórmula molecular |
C9H14N4 |
|---|---|
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
[(2R)-1-pyrimidin-2-ylpyrrolidin-2-yl]methanamine |
InChI |
InChI=1S/C9H14N4/c10-7-8-3-1-6-13(8)9-11-4-2-5-12-9/h2,4-5,8H,1,3,6-7,10H2/t8-/m1/s1 |
Clave InChI |
PPOCQBFEZOTMIT-MRVPVSSYSA-N |
SMILES isomérico |
C1C[C@@H](N(C1)C2=NC=CC=N2)CN |
SMILES canónico |
C1CC(N(C1)C2=NC=CC=N2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Difluoromethoxy)-5-(methylthio)benzo[d]oxazole](/img/structure/B11782561.png)
![1-(1-(Benzo[D]thiazol-2-YL)cyclopropyl)ethanamine](/img/structure/B11782563.png)





![2-(1H-Benzo[d][1,2,3]triazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B11782605.png)





